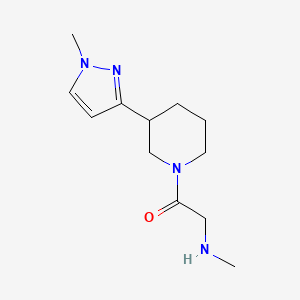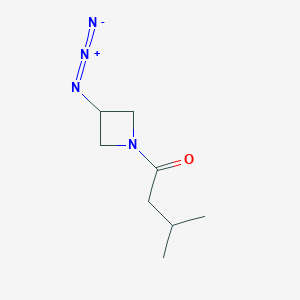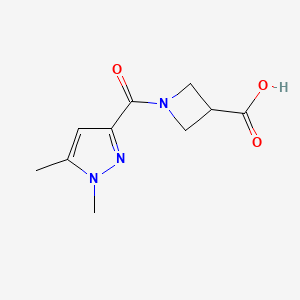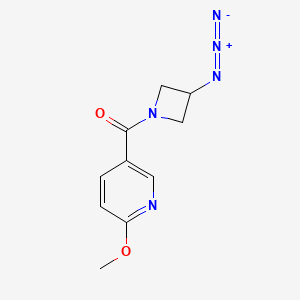
2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one, also known as 2-CPB, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolidinone family and has a molecular weight of 227.6 g/mol. It is a colorless, odorless, and water-soluble powder. 2-CPB has been used in a range of different scientific studies, including those related to the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Efficacy in Cancer Treatment
Oral fluoropyrimidines, like S-1, are developed to improve therapeutic efficacy and tolerability in cancer treatment, specifically targeting colorectal cancer. S-1, combining tegafur with enzyme inhibitors, demonstrates significant promise in adjuvant chemotherapy for colon cancer due to its high blood concentration and lower adverse reactions, suggesting a potential area of application for structurally related compounds in enhancing drug delivery and efficacy in oncology (Miyamoto et al., 2014).
Downstream Processing of Biologically Produced Chemicals
The recovery and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, highlight the importance of efficient downstream processing. This area involves separating these compounds from fermentation broth, which is crucial for their commercial production. Innovations in separation technologies could be relevant for similarly structured chemicals, indicating an application in biotechnological production and purification processes (Xiu & Zeng, 2008).
Metallation of Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, including studies on 3-fluoropyridine, showcases the chemical versatility and reactivity of such compounds. This research provides insights into regioselectivity and the potential for creating various substituted pyridines, suggesting applications in synthetic chemistry and the development of novel organic compounds with specific functional properties (Marsais & Quéguiner, 1983).
Gas Separation Technologies
Research on supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, reveals the potential application of certain compounds in enhancing separation processes. This is particularly relevant for chemicals that could stabilize room temperature ionic liquids or SILMs, indicating an application in environmental engineering and sustainability efforts to reduce greenhouse gas emissions (Scovazzo, 2009).
properties
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-3-6(10)5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTGIIICQSDVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



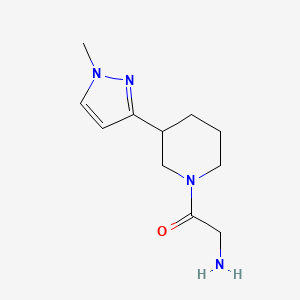
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476284.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
